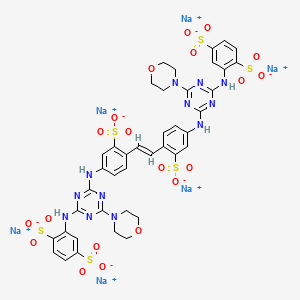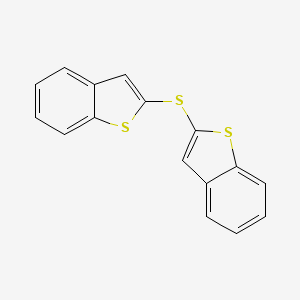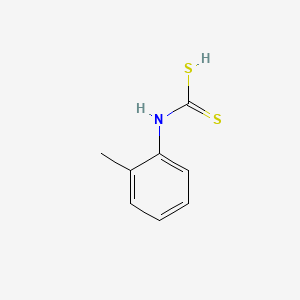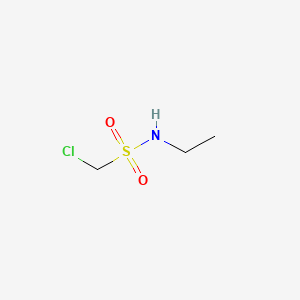
1-Chloro-N-ethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C3H8ClNO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Vorbereitungsmethoden
The synthesis of 1-Chloro-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SO2Cl+C2H5NH2→CH3SO2NHC2H5+HCl
In industrial settings, this reaction can be scaled up using continuous flow reactors to ensure efficient production. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and using an excess of ethylamine to drive the reaction to completion .
Analyse Chemischer Reaktionen
1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of conditions like glaucoma and epilepsy.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its sulfonamide structure which is known for antibacterial properties.
Wirkmechanismus
The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-ethylmethanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the chlorine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
Eigenschaften
CAS-Nummer |
52009-25-3 |
|---|---|
Molekularformel |
C3H8ClNO2S |
Molekulargewicht |
157.62 g/mol |
IUPAC-Name |
1-chloro-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3 |
InChI-Schlüssel |
PMTFQVVOCAWRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)


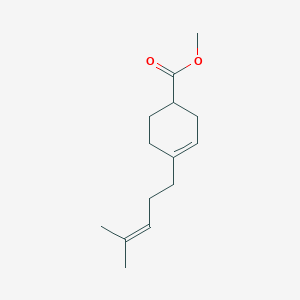
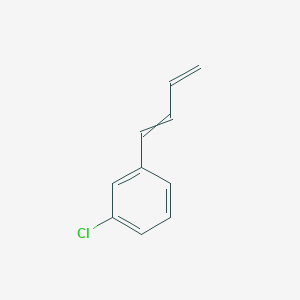
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


